molecular formula C27H21ClN4O3S B11187707 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-3-phenylpropanamide

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-3-phenylpropanamide

Cat. No.: B11187707
M. Wt: 517.0 g/mol
InChI Key: GGBCYZQQDKYIAT-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-3-phenylpropanamide is a complex organic compound that features a combination of several functional groups, including a thiadiazole ring, an isoindole moiety, and a phenylpropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-3-phenylpropanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and other precursors.

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then reacted with hydrazine to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with thiocarbonyl compounds to form the 1,3,4-thiadiazole ring.

    Formation of Isoindole Moiety: The isoindole structure is introduced through a series of reactions involving phthalic anhydride and amines.

    Final Coupling: The thiadiazole and isoindole intermediates are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-3-phenylpropanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as an antiviral, antibacterial, or anticancer agent due to its complex structure and functional groups.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

    Industrial Chemistry: Application in the synthesis of other complex organic molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-3-phenylpropanamide is not well-documented. it is likely to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain biological pathways. The thiadiazole and isoindole moieties may play a crucial role in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-3-phenylpropanamide is unique due to its combination of a thiadiazole ring, an isoindole moiety, and a phenylpropanamide structure. This combination provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H21ClN4O3S

Molecular Weight

517.0 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)-N-ethyl-3-phenylpropanamide

InChI

InChI=1S/C27H21ClN4O3S/c1-2-31(27-30-29-23(36-27)18-12-14-19(28)15-13-18)26(35)22(16-17-8-4-3-5-9-17)32-24(33)20-10-6-7-11-21(20)25(32)34/h3-15,22H,2,16H2,1H3

InChI Key

GGBCYZQQDKYIAT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NN=C(S1)C2=CC=C(C=C2)Cl)C(=O)C(CC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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